![molecular formula C26H21N5O5 B2801528 methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate CAS No. 1189930-91-3](/img/structure/B2801528.png)
methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mecanismo De Acción
Target of Action
The compound, also known as F3411-7018, is a selective inhibitor against a mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) . MALT1 is known to be involved in intracellular signaling pathways in lymphocytic blood cells .
Mode of Action
The compound interacts with its target, MALT1, by inhibiting its activity . This interaction results in the disruption of the intracellular signaling pathways in lymphocytic blood cells .
Biochemical Pathways
The inhibition of MALT1 disrupts the signaling pathways in lymphocytic blood cells . This disruption can affect the proliferation and survival of these cells, which could potentially lead to the suppression of certain types of lymphomas .
Pharmacokinetics
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been studied and found to have good dna intercalation activities . This suggests that the compound could have good bioavailability and be able to reach its target effectively.
Result of Action
The result of the compound’s action is the disruption of the signaling pathways in lymphocytic blood cells . This can lead to the suppression of the proliferation and survival of these cells, which could potentially be beneficial in the treatment of certain types of lymphomas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate typically involves multiple steps. One common method involves the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with a variety of amino acid esters via DCC (dicyclohexylcarbodiimide) coupling in the presence of N-hydroxybenzotriazole . This method yields the desired product in good amounts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Biological Activities
Methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate has been studied for several biological activities:
Anticancer Properties : Research indicates that triazoloquinoxaline derivatives can exhibit significant anticancer activity. Compounds in this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been tested against triple-negative breast cancer cells and demonstrated low-micromolar cytotoxicity .
Antimicrobial Activity : The compound has also shown promising antimicrobial properties. Studies have reported that specific triazoloquinoxaline derivatives possess moderate to good activity against a range of bacterial and fungal strains . This makes them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects : In addition to anticancer and antimicrobial activities, some derivatives have been evaluated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and may serve as therapeutic agents in conditions characterized by excessive inflammation.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazoloquinoxaline Core : This step involves cyclization reactions that yield the triazoloquinoxaline structure.
- Introduction of Functional Groups : Subsequent reactions introduce the methoxyphenyl and acetyl groups through nucleophilic substitution or acylation methods.
- Final Purification : The final compound is purified using standard techniques such as recrystallization or chromatography.
Case Studies
Several studies highlight the applications of this compound:
- Ezzat et al. (2023) demonstrated that certain triazoloquinoxaline derivatives could act as potent A2B adenosine receptor antagonists with significant anticancer activity against MDA-MB-231 cells .
- El-Adl et al. (2023) investigated the anti-proliferative effects of similar compounds on hepatocellular carcinoma and colorectal carcinoma cell lines. Their findings indicated that these compounds could serve as effective DNA intercalators .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal drug with a similar structure.
Trazodone: An antidepressant containing a triazole ring.
Uniqueness
Methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is unique due to its specific triazoloquinoxaline structure, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications.
Actividad Biológica
Methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is a complex organic compound belonging to the class of triazoloquinoxaline derivatives. These compounds have been recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive examination of the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The compound's structure is characterized by a triazoloquinoxaline core, which is known for its diverse pharmacological properties. The IUPAC name of the compound is:
This compound .
The molecular formula is C25H21N5O4, and its molecular weight is approximately 483.47 g/mol. The unique arrangement of functional groups in this compound contributes significantly to its biological activity.
Anticancer Activity
Research has indicated that triazoloquinoxaline derivatives exhibit significant anticancer properties. In a study evaluating various quinoxaline derivatives, compounds containing the triazoloquinoxaline moiety showed promising anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values for some derivatives were found to be in the low micromolar range (1.9–7.52 µg/mL), indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Triazoloquinoxaline Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HCT-116 | 1.9 |
Compound B | MCF-7 | 2.3 |
Compound C | HCT-116 | 7.52 |
The mechanisms underlying the anticancer activity include inhibition of tyrosine kinases and induction of apoptosis, which are critical pathways in cancer progression .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that triazoloquinoxaline derivatives can inhibit the growth of various bacteria and fungi. The presence of the phenoxy group enhances its interaction with microbial cell membranes, leading to increased efficacy against pathogens .
Table 2: Antimicrobial Activity of Triazoloquinoxaline Derivatives
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 10 µg/mL |
Candida albicans | 20 µg/mL |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Case Studies
A case study published in Pharmaceutical Research highlighted the synthesis and biological evaluation of several triazoloquinoxaline derivatives, including this compound. The study demonstrated that these compounds could effectively reduce tumor growth in animal models while exhibiting minimal toxicity .
Propiedades
IUPAC Name |
methyl 4-[[2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O5/c1-16-7-3-6-10-21(16)36-24-23-29-30(26(34)31(23)20-9-5-4-8-19(20)28-24)15-22(32)27-18-13-11-17(12-14-18)25(33)35-2/h3-14H,15H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBCKUWFQHLCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.